Superior Potency in Inhibiting Tau Protein Aggregation: A Key Differentiator in Neurodegeneration Models
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one exhibits exceptionally potent inhibition of recombinant human tau protein aggregation, with an IC50 of 2 nM [1]. This represents a 9-fold increase in potency compared to its inhibition of amyloid beta aggregation (IC50 = 18 nM) in the same assay format [1], highlighting a specific and strong activity against tau pathology. This level of nanomolar potency is a defining feature for research applications focused on tau aggregation.
| Evidence Dimension | Inhibition of protein aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (Tau aggregation) |
| Comparator Or Baseline | IC50 = 18 nM (Amyloid beta aggregation) for the same compound |
| Quantified Difference | 9-fold more potent against tau aggregation than against amyloid beta aggregation |
| Conditions | Thiazin-red R displacement fluorescence assay using recombinant human tau protein and amyloid beta (unknown origin). |
Why This Matters
This data establishes the compound's primary utility as a highly potent tau aggregation inhibitor, differentiating its research application from broader amyloid-beta focused studies.
- [1] BindingDB. (2024). BDBM50020861 (CHEMBL3286984) - Activity Data for 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one. View Source
